molecular formula C21H23N9O2 B11543392 4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine

4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine

Cat. No.: B11543392
M. Wt: 433.5 g/mol
InChI Key: YSLSGBOYGBBELR-HAHDFKILSA-N
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Description

4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of multiple functional groups, including an azepane ring, a nitrophenyl group, a pyridine ring, and a triazine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with the triazine core.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached via electrophilic aromatic substitution reactions.

    Formation of the Pyridine Ring: The pyridine ring can be introduced through condensation reactions with appropriate aldehydes or ketones.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrophenyl group to an amino group.

    Condensation: The compound can participate in condensation reactions, particularly involving the hydrazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

    Condensation: Aldehydes and ketones are typical reagents for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitrophenyl group and the triazine core are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(AZEPAN-1-YL)-3-NITROPHENYL]METHANOL: This compound shares the azepane and nitrophenyl groups but lacks the triazine core and pyridine ring.

    1-[4-(AZEPAN-1-YL)-3-NITROPHENYL]ETHAN-1-ONE: Similar in structure but with different functional groups and lacking the triazine core.

Uniqueness

The uniqueness of 4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE lies in its combination of multiple functional groups and its triazine core, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C21H23N9O2

Molecular Weight

433.5 g/mol

IUPAC Name

6-(azepan-1-yl)-4-N-(4-nitrophenyl)-2-N-[(Z)-pyridin-3-ylmethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H23N9O2/c31-30(32)18-9-7-17(8-10-18)24-19-25-20(28-23-15-16-6-5-11-22-14-16)27-21(26-19)29-12-3-1-2-4-13-29/h5-11,14-15H,1-4,12-13H2,(H2,24,25,26,27,28)/b23-15-

InChI Key

YSLSGBOYGBBELR-HAHDFKILSA-N

Isomeric SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)N/N=C\C3=CN=CC=C3)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN=CC=C3)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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